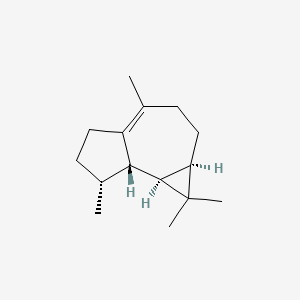

(+)-Ledene

Beschreibung

Nomenclature and Classification

(+)-Ledene holds a specific position within the classification of terpenoids based on its structure.

This compound as a 5,10-cycloaromadendrane sesquiterpenoid

This compound is classified as a 5,10-cycloaromadendrane sesquiterpenoid. chemicalbook.comfoodb.ca Sesquiterpenoids are a class of terpenes composed of 15 carbon atoms, typically derived from three isoprene (B109036) units. ebi.ac.ukimsc.res.in The 5,10-cycloaromadendrane classification indicates that this compound is derived from the aromadendrane skeleton through a cyclization reaction occurring between carbon atoms 5 and 10. chemicalbook.com It is also described as a carbotricyclic sesquiterpene. ebi.ac.uknih.gov

Synonyms: Leden, Viridiflorene

This compound is also known by the synonyms Leden and Viridiflorene. chemicalbook.comimsc.res.innih.govthegoodscentscompany.com These names are often used interchangeably in scientific literature and databases.

Table 1: Nomenclature and Classification of this compound

| Aspect | Details |

| Classification | 5,10-cycloaromadendrane sesquiterpenoid chemicalbook.comfoodb.ca |

| Synonyms | Leden, Viridiflorene chemicalbook.comimsc.res.innih.govthegoodscentscompany.com |

| Molecular Formula | C₁₅H₂₄ chemicalbook.comnih.gov |

| Molecular Weight | 204.35 g/mol chemicalbook.comnih.gov |

Historical Context of Discovery and Isolation

This compound is a naturally occurring sesquiterpene that can be prepared from (+)-aromadendrene via isomerization. chemicalbook.com It has been obtained from various natural sources. ebi.ac.uknih.gov For instance, Viridiflorene, a synonym for this compound, has been reported in Calypogeia muelleriana and Humulus lupulus. nih.gov It is also found in the essential oil of Australian Tea Tree (Melaleuca alternifolia). ebi.ac.uknih.govmedchemexpress.com this compound has been detected in the essential oil of Thymus vulgaris red oil. glpbio.com Other sources include Artemisia baldshuanica. nih.gov The compound has also been identified as a component in the essential oils of Eucalyptus microtheca and Eucalyptus viminalis. medkoo.com

Significance in Natural Product Chemistry

This compound is significant in natural product chemistry due to its occurrence in various plant essential oils and its structural relationship to other sesquiterpenoids. chemicalbook.comebi.ac.uknih.gov The study of such compounds contributes to the understanding of plant biochemistry and the potential biological activities associated with these natural products. frontiersin.orgksu.edu.sa Research has explored the synthesis of this compound, including biomimetic approaches from precursors like (+)-bicyclogermacrene and synthesis from (+)-aromadendrene via isomerization. chemicalbook.commedkoo.comfrontiersin.orgresearchgate.net The chemical transformations of this compound, such as epoxidation and rearrangement reactions, have also been investigated, revealing pathways to compounds with different carbocyclic skeletons like cubebane and cadinane (B1243036). researchgate.nethznu.edu.cncdutcm.edu.cnumsu.ac.ir

Research findings indicate that this compound, as a component of essential oils, has been studied for various biological activities. It has been investigated for antioxidant, antimicrobial, and antibiofilm properties. chemicalbook.commedkoo.com Studies have also explored its potential in relation to various cancers. chemicalbook.commedkoo.com For example, essential oils containing Ledene have shown cytotoxicity against certain cancer cell lines. researchgate.netacs.org Additionally, this compound has been found to induce the propagation of Bursaphelenchus xylophilus nematodes in laboratory assays. glpbio.com Its presence in essential oils from plants like Salvia officinalis contributes to the studied pharmacological activities of these botanicals, including potential anticancer, anti-inflammatory, antioxidant, and antimicrobial effects. nih.govphcogrev.com

Table 2: Selected Research Findings Related to this compound

| Area of Study | Observations / Findings | Source(s) |

| Biological Activity | Studied as an antioxidant, antimicrobial, antibiofilm agent, and in relation to various cancers. chemicalbook.commedkoo.com | chemicalbook.commedkoo.com |

| Nematode Interaction | Induces propagation of Bursaphelenchus xylophilus nematodes in a cotton ball bioassay. glpbio.com | glpbio.com |

| Cytotoxicity | Essential oils containing Ledene have shown cytotoxicity against certain cancer cell lines (e.g., K562, HeLa, HepG2, MCF-7). researchgate.netacs.org | researchgate.netacs.org |

| Plant Sources | Found in essential oils of Melaleuca alternifolia, Thymus vulgaris, Artemisia baldshuanica, Salvia officinalis, Eucalyptus species, Calypogeia muelleriana, and Humulus lupulus. chemicalbook.comebi.ac.uknih.govmedchemexpress.comglpbio.comnih.govmedkoo.comnih.govmdpi.com | chemicalbook.comebi.ac.uknih.govmedchemexpress.comglpbio.comnih.govmedkoo.comnih.govmdpi.com |

| Synthesis | Can be prepared from (+)-aromadendrene via isomerization; biomimetic synthesis from (+)-bicyclogermacrene explored. chemicalbook.commedkoo.comfrontiersin.orgresearchgate.net | chemicalbook.commedkoo.comfrontiersin.orgresearchgate.net |

| Chemical Reactions | Undergoes rearrangement reactions, including formation of ledene oxide and transformations to compounds with cubebane and cadinane skeletons under acidic conditions. researchgate.nethznu.edu.cncdutcm.edu.cnumsu.ac.ir | researchgate.nethznu.edu.cncdutcm.edu.cnumsu.ac.ir |

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1aR,7R,7aS,7bR)-1,1,4,7-tetramethyl-1a,2,3,5,6,7,7a,7b-octahydrocyclopropa[e]azulene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-9-6-8-12-14(15(12,3)4)13-10(2)5-7-11(9)13/h10,12-14H,5-8H2,1-4H3/t10-,12-,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGTRJVCFDUCKCM-FMKGYKFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(CCC3C(C12)C3(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC2=C(CC[C@@H]3[C@H]([C@H]12)C3(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60944355 | |

| Record name | Ledene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60944355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21747-46-6 | |

| Record name | Viridiflorene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21747-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ledene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021747466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ledene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60944355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1aR-(1aα,7α,7aβ,7bα)]-1a,2,3,5,6,7,7a,7b-octahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.499 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEDENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/236ZZ41F70 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (+)-Ledene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061849 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Occurrence and Distribution in Biological Systems

Plant Sources and Essential Oils

The occurrence of (+)-Ledene has been documented in the essential oils extracted from a variety of plants, often alongside other terpenes and sesquiterpenes.

Isolation from Melaleuca alternifolia (Tea Tree) essential oil

This compound is a known component of the essential oil derived from Melaleuca alternifolia, commonly known as tea tree oil. Analysis of tea tree oil samples has shown the presence of ledene, typically in minor percentages compared to major components like terpinen-4-ol, γ-terpinene, and α-terpinene. For instance, one analysis reported ledene at a concentration of 0.9% in a sample of tea tree oil nih.govresearchgate.net. Another study examining commercial tea tree oil samples on the Bulgarian market also listed ledene as a constituent, with percentages varying between samples, ranging from 0.430% to 1.869% researchgate.net.

Presence in Rhododendron tomentosum volatile oil

This compound has been detected in the volatile oil of Rhododendron tomentosum (formerly Ledum palustre). Research on the volatile fraction of R. tomentosum has identified ledene oxide (II) as a main terpene in bioreactor shoot cultures, suggesting a metabolic relationship or co-occurrence with ledene itself proquest.comresearchgate.netpbc.gda.pl. While ledene oxide (II) was a prevalent constituent in in vitro cultures, studies on wild R. tomentosum essential oils have also reported ledene, although often in smaller amounts compared to other compounds like palustrol (B206867) and ledol (B1674693) lmaleidykla.lt. Chemical interactions between plants have also been observed where ledene, along with ledol and palustrol released by R. tomentosum, was absorbed by neighboring birch leaves slu.se.

Identification in Eucalyptus microtheca and Eucalyptus viminalis essential oils

The essential oils of Eucalyptus microtheca and Eucalyptus viminalis have been found to contain ledene. In the essential oil from the leaves of E. microtheca, ledene was identified as one of the major constituents, present at a concentration of 5.665% in one study nih.govmums.ac.irresearchgate.netmdpi.commums.ac.irscribd.com. The volatile oil composition of E. microtheca leaves showed sesquiterpenes, including ledene, contributing significantly to the total composition mums.ac.irresearchgate.netmdpi.com. While E. viminalis leaf essential oil primarily contained 1,8-cineole, α-pinene, limonene (B3431351), and globulol (B158503) as major compounds, ledene has also been reported in this species nih.govmums.ac.irmums.ac.irresearchgate.net.

Table 1: this compound Content in Eucalyptus Species Essential Oils

| Plant Part (Eucalyptus species) | This compound Percentage (%) | Reference |

| Leaves (E. microtheca) | 5.665 | nih.govmums.ac.irresearchgate.netmdpi.commums.ac.irscribd.com |

Occurrence in Lindera glauca fruit essential oil

This compound has been identified in the essential oil extracted from the fruits of Lindera glauca. Analysis of the volatile compounds from the leaves and fruits of L. glauca from Guizhou province revealed this compound as one of the abundant volatile compounds in the leaves, present at 5.76% mdpi.comresearchgate.net222.198.130. In the fruit essential oil of L. glauca from Henan province, this compound was not listed as a major compound in one study, which found (E)-β-Ocimene, (E)-β-caryophyllene, δ-guaiene, and limonene as prevalent mdpi.com. However, another study on L. myrrha, a related Lindera species, reported ledene at 9.7% in the leaf oil nih.gov.

Distribution in the Labiatae family

This compound has been detected in members of the Lamiaceae (Labiatae) family. This family is known for its aromatic plants rich in volatile terpenoids researchgate.netnih.govnuft.edu.ua. While a comprehensive distribution across the entire family is vast, the presence of ledene has been noted in the essential oils of certain species within this family bingol.edu.trresearchgate.net.

Detection in Citrus australasica cultivars

This compound has been identified in the volatile profiles of Citrus australasica, commonly known as finger lime, across different cultivars. In the peel of the 'Pink Pearl' cultivar, ledene was found at a concentration of 1.1% mdpi.com. In the juice of the 'Sanguinea' cultivar, ledene was present at 4.1% mdpi.comresearchgate.net. These findings indicate that this compound contributes to the unique volatile composition of Citrus australasica fruits mdpi.comnih.govnih.govresearchgate.net.

Table 2: this compound Content in Citrus australasica Cultivars

| Cultivar ('Citrus australasica') | Plant Part | This compound Percentage (%) | Reference |

| Pink Pearl | Peel | 1.1 | mdpi.com |

| Sanguinea | Juice | 4.1 | mdpi.comresearchgate.net |

Presence in T. vulgaris red oil

This compound has been reported as a component found in Thymus vulgaris red oil. nih.govcurrentsci.com Thymus vulgaris, commonly known as thyme, is a widely used herb, and its essential oil composition can vary, leading to different chemotypes. mdpi.com While major components of T. vulgaris essential oil often include thymol, p-cymene, gamma-terpinene, and carvacrol, this compound has been noted among the compounds present. nih.govmdpi.comspecialchem.comhbnobulk.comumuthi.co.za Research investigating the effects of Thymus vulgaris red oil compounds on the pine wood nematode Bursaphelenchus xylophilus identified this compound as one of the components that showed propagation stimulation activity in cotton ball tests. nih.govresearchgate.net

Occurrence in Microorganisms

The presence of ledene has also been observed in microorganisms. Studies on microbial volatile organic compounds (MVOCs) have identified ledene as a sesquiterpene produced by bacteria. nih.govfrontiersin.org For instance, ledene was among the sesquiterpenes produced when the sesquiterpene cuparene was provided to Vetiver root-associated bacteria, indicating the ability of these microorganisms to biotransform complex MVOCs. frontiersin.org Another study investigating the correlation between microbial communities and secondary metabolites in Schisandra sphenanthera found that bacterial genera such as Staphylococcus and Hyphomicrobium showed a positive correlation with ledene oxide, a related compound to ledene. peerj.com Ledene itself was also listed as a sesquiterpene identified in a study on volatile compounds in fungal-bacterial interactions, although specific quantitative data regarding its production by particular microbial strains in that context was not detailed in the provided snippets. nih.gov

Presence in Animal-Derived Products (e.g., Honeybee products)

This compound has been detected in animal-derived products, specifically in honeybee products. Research on the chemical composition of honeybee products, such as propolis, has identified ledene among the terpenoidal compounds present. biotechrep.irresearchgate.net For example, ledene was recorded as one of the major terpenoidal compounds in the 70% ethanolic extract of Malaysian propolis. biotechrep.irresearchgate.net The presence of various terpenoids, including ledene, in propolis contributes to the complex chemical profile of this bee product. biotechrep.ir While the exact pathway of how ledene accumulates in honeybee products is not explicitly detailed in the provided information, its detection in propolis indicates its presence within the substances collected or produced by honeybees. The potential impact of compounds like ledene on honeybee behavior, such as foraging, has also been a subject of investigation in the context of floral scents. scispace.com

Biosynthesis and Metabolic Pathways

Precursor Compounds and Enzymatic Transformations

The formation of (+)-Ledene involves a series of enzymatic transformations starting from farnesyl diphosphate (B83284), leading to intermediate compounds and ultimately the cyclized aromadendrane skeleton.

Derivation from Aromadendrane Skeleton via Cyclization

This compound is classified as a 5,10-cycloaromadendrane sesquiterpenoid, indicating its structural relationship to the aromadendrane skeleton. smolecule.comhmdb.ca These compounds arise from a cyclization reaction involving carbon atoms 5 and 10 of a precursor molecule. hmdb.cachemicalbook.com

Isomerization from (+)-Aromadendrene

This compound can be prepared from (+)-aromadendrene through isomerization processes. smolecule.comchemicalbook.comscientificlabs.co.ukchemdad.comsigmaaldrich.com This transformation involves the rearrangement of the double bond within the carbon chain. researchgate.net (+)-Aromadendrene is a sesquiterpene hydrocarbon characterized by a dimethyl cyclopropane (B1198618) ring fused to a hydroazulene skeleton. wur.nl

Role of (+)-Bicyclogermacrene as a Platform Intermediate

(+)-Bicyclogermacrene serves as a key platform intermediate in the biomimetic synthesis of various aromadendrene (B190605) sesquiterpenoids, including this compound, viridiflorol (B1683568), palustrol (B206867), and spathulenol (B192435). researchgate.netchemistryviews.orgebi.ac.uknih.gov It is a strained bicyclic sesquiterpene found in several essential oils. researchgate.netnih.gov Research suggests that bicyclogermacrene (B1253140) may be an important intermediate in the synthesis of sesquiterpenes with a gem-dimethylcyclopropane ring, including aromadendranes. mdpi.com The conversion of bicyclogermacrene into compounds like viridiflorol and spathulenol upon drying and hydrodistillation is considered plausible. researchgate.net

Involvement of Viridiflorene Synthase

This compound, also referred to as viridiflorene, is synthesized by the enzyme viridiflorene synthase. chemicalbook.comtargetmol.commedkoo.comcymitquimica.com Viridiflorene synthase is one of the identified sesquiterpene synthases (STSs) involved in the production of aromadendrene-type sesquiterpenes. nih.gov Studies in organisms like the black poplar mushroom (Agrocybe aegerita) have identified functional terpene synthases, including novel synthases producing viridiflorol and viridiflorene. ebi.ac.uk

Terpenoid Biosynthetic Pathways

The biosynthesis of this compound is integrated within the broader terpenoid biosynthetic pathways, which provide the fundamental precursors for this class of compounds.

Mevalonate (B85504) (MVA) Pathway

Volatile sesquiterpenes, including this compound, are derived from the five-carbon precursors isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). mdpi.com In plants, these precursors are synthesized via two separate pathways: the mevalonate (MVA) pathway, located in the cytosol and partially in the endoplasmic reticulum and peroxisomes, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids. mdpi.com Acetyl-CoA is utilized in the MVA pathway to synthesize IPP. mdpi.com IPP and DMAPP are then condensed by farnesyl diphosphate synthase (FPPS) to form farnesyl diphosphate (FPP), the C15 precursor for sesquiterpene synthesis. mdpi.commdpi.com Aromadendrene-type sesquiterpenes are subsequently formed from FPP under the catalysis of sesquiterpene synthases. mdpi.com

Methylerythritol Phosphate (MEP) Pathway

The MEP pathway, also known as the 2-C-methyl-D-erythritol-4-phosphate pathway, is a crucial route for the biosynthesis of isoprenoid precursors in various organisms, including most bacteria, some eukaryotic parasites, and the plastids of plant cells researchgate.netresearchgate.netrsc.org. In plants, the MEP pathway is localized in the plastids, while the MVA pathway typically operates in the cytoplasm rsc.orgrsc.orgmdpi.com.

The MEP pathway initiates with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate (GAP) to form 1-deoxy-D-xylulose 5-phosphate (DXP), catalyzed by the enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXS) rsc.org. DXP is subsequently converted to MEP by 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) rsc.org. The pathway proceeds through several enzymatic steps, ultimately yielding IPP and DMAPP rsc.orgmdpi.com.

While the MVA pathway is primarily associated with the production of sesquiterpenes (C₁₅) in the cytoplasm, the MEP pathway in plastids predominantly supplies precursors for monoterpenes (C₁₀), diterpenes (C₂₀), and tetraterpenes (C₄₀) frontiersin.orgmdpi.com. However, there can be exchange of IPP and DMAPP between the cytosol and plastids, contributing to the biosynthesis of various terpenoids mdpi.com. Sesquiterpenes like Ledene have been observed to increase under moderate salt stress, potentially linked to plant defense mechanisms researchgate.netresearchgate.net. Higher stress levels, however, might disrupt these biosynthetic pathways, leading to reduced yields researchgate.netresearchgate.net.

Metabolic Interactions and Synergistic Effects with other Terpenoids

Studies on the interactions of this compound with other compounds are ongoing smolecule.com. Research suggests that combining this compound with other terpenoids may enhance its biological activities, particularly in antimicrobial efficacy smolecule.com. This phenomenon, where the combined effect of compounds is greater than the sum of their individual effects, is known as synergy mdpi.comuad.ac.idnih.gov.

Terpenoids in essential oils are known to exhibit synergistic effects when used in combination mdpi.comuad.ac.id. For instance, combinations of aromadendrene and 1,8-cineole have demonstrated synergistic and additive antimicrobial properties uad.ac.id. While specific detailed research findings on the synergistic effects of this compound with other terpenoids were not extensively detailed in the provided search results beyond the general statement of enhanced antimicrobial efficacy smolecule.com, the concept of terpene synergy is well-established in the context of essential oils and their biological activities mdpi.comuad.ac.idnih.govresearchgate.netnih.gov.

Enzyme Engineering for Biosynthesis

Enzyme engineering plays a significant role in enhancing the microbial biosynthesis of terpenoids nih.gov. Natural enzymes involved in terpene synthesis can have limitations such as low activity, poor specificity, and insufficient stability, which can hinder biosynthesis efficiency nih.gov. By modifying the structures and functions of key enzymes, researchers can improve catalytic activity, specificity, and stability, thereby supporting the sustainable production of terpenoids nih.gov.

Metabolic engineering strategies can be employed to strengthen the upstream pathways, such as the MEP pathway, for producing sesquiterpenes mdpi.com. This can involve reinforcing the metabolic flow from precursors like acetyl-CoA to farnesyl diphosphate (FPP), the direct precursor for sesquiterpenes mdpi.com. Overexpression or engineering of rate-limiting enzymes in the MEP pathway, such as DXS and IPPI (isopentenyl diphosphate isomerase), can be considered to optimize sesquiterpenoid titers mdpi.com. Screening key enzymes from different organisms has also proven to be a viable strategy for increasing terpenoid yields mdpi.com.

While the provided information broadly discusses enzyme engineering in terpenoid biosynthesis and mentions this compound in the context of compounds that can be synthesized via engineered pathways google.comgoogle.com, specific detailed research findings on enzyme engineering efforts directly targeting the biosynthesis of this compound were not prominently featured in the search results. However, the general principles of enzyme engineering applied to terpenoid pathways are relevant to the potential optimization of this compound production.

Chemical Synthesis and Derivatization

Total Synthesis Methodologies

The total synthesis of (+)-Ledene has been achieved through several distinct and innovative chemical strategies. These methods focus on efficiently constructing the characteristic fused 5- and 7-membered ring system with precise stereochemical control.

Biomimetic Synthesis Approaches

The crucial step in this biomimetic sequence is the cationic cyclization of (+)-bicyclogermacrene. acs.org Exposing this intermediate to a range of acids prompts a transannular cyclization. This reaction proceeds through a carbenium ion intermediate, which then undergoes an exclusive endo-elimination to form the thermodynamically stable tetrasubstituted olefin of this compound. acs.org This acid-catalyzed cyclization is highly efficient, yielding this compound in a virtually quantitative manner. acs.org

| Biomimetic Synthesis of this compound | |

| Starting Material | (+)-Bicyclogermacrene |

| Key Reaction Type | Cationic Cyclization |

| Catalyst/Reagent | Diluted Hydrothiocyanic Acid (or other acids) |

| Key Transformation | Formation of a carbenium ion intermediate followed by endo-elimination. |

| Product | This compound |

| Yield | Virtually quantitative |

Synthesis from (+)-Aromadendrene

While not a direct conversion to this compound, research has demonstrated that (+)-aromadendrene can serve as a chiral starting material for various sesquiterpenes. (+)-Aromadendrene is naturally available in significant quantities from sources like the essential oil of Eucalyptus globulus, where it is found alongside its isomer, alloaromadendrene.

A significant transformation involves the isomerization of both (+)-aromadendrene and alloaromadendrene into isoledene (B1206527), a double-bond isomer of ledene. This conversion is achieved quantitatively by treating the mixture of aromadendrene (B190605) isomers with potassium on aluminum oxide (K/Al₂O₃). The resulting isoledene can then be further functionalized. For instance, oxidative cleavage of the central double bond in isoledene yields bicyclogermacrane-1,8-dione, a versatile intermediate for the synthesis of other sesquiterpene skeletons.

Bridged to Fused Ring Interchange Strategies

A powerful methodology for constructing the fused cycloheptane ring of the ledene framework involves a bridged to fused ring interchange strategy. acs.org This approach was successfully applied in the total syntheses of (±)-ledol and (±)-ledene. acs.org The strategy begins with a Type Two Intramolecular Diels-Alder (T2IMDA) reaction to create a rigid, bridged bicyclic molecule. acs.org

This bridged intermediate allows for stereoselective modifications before the core transformation takes place. The key "interchange" sequence is initiated by the ozonolysis of a bridgehead double bond within the bicyclic structure. acs.org Following a reductive workup, this oxidative cleavage yields a diketone. The final step is an intramolecular aldol condensation, typically facilitated by a base like potassium hydroxide in methanol, which cyclizes the diketone to form the fused 5,7 bicyclic ring system characteristic of the ledene scaffold. acs.org

| Bridged to Fused Ring Interchange for (±)-Ledene Synthesis | |

| Initial Key Reaction | Type Two Intramolecular Diels-Alder (T2IMDA) |

| Resulting Intermediate | Rigid bridged bicyclic molecule |

| Interchange Step 1 | Ozonolysis of bridgehead double bond to yield a diketone |

| Interchange Step 2 | Intramolecular Aldol Condensation |

| Catalyst for Condensation | KOH in Methanol |

| Final Core Structure | Fused 5,7 bicyclic ring system |

Catalyst Utilization for Yield and Selectivity

Catalysts play a critical role in directing the synthesis of this compound and its isomers, ensuring high yields and specific outcomes.

In the biomimetic synthesis from (+)-bicyclogermacrene, a variety of acids can be used to catalyze the cationic cyclization. The use of diluted hydrothiocyanic acid, among others, leads to the formation of this compound with near-quantitative yield. acs.org The acid facilitates the formation of a key carbenium ion, and the subsequent elimination pathway exclusively favors the formation of the endocyclic double bond of ledene, demonstrating high selectivity. acs.org

In the context of reactions starting from aromadendrene isomers, a solid-supported base catalyst is employed. Potassium on aluminum oxide (K/Al₂O₃) acts as an efficient catalyst for the quantitative isomerization of (+)-aromadendrene and alloaromadendrene to isoledene.

Furthermore, in the bridged to fused ring interchange strategy, base catalysis is essential for the final ring-forming step. Potassium hydroxide (KOH) in methanol is used to promote the intramolecular aldol condensation of the diketone intermediate, which efficiently cyclizes to provide the fused enone core of the ledene structure with high yield (97%). acs.org

Chemical Reactions and Transformations

Once synthesized, the ledene structure can undergo further chemical transformations, particularly involving its characteristic double bond.

Isomerization Processes

Isomerization reactions are significant in the chemistry of ledene and related aromadendrane sesquiterpenes. While ledene itself is a thermodynamically stable olefin, its isomers can be converted into one another under specific catalytic conditions. A key example is the base-catalyzed isomerization of (+)-aromadendrene and alloaromadendrene. Treatment of these compounds, which are exocyclic double bond isomers of each other, with potassium on aluminum oxide results in a quantitative conversion to isoledene, an endocyclic double bond isomer. This process highlights the ability of catalysts to shift the position of the double bond within the aromadendrane framework to form a different, stable isomer.

Oxidation Reactions to Ledene Oxide

This compound can undergo oxidation at its double bond to yield Ledene Oxide. This transformation is typically achieved through epoxidation, a reaction that introduces a three-membered cyclic ether, also known as an epoxide, into the molecule. A common and effective reagent for this purpose is meta-chloroperoxybenzoic acid (m-CPBA). The reaction involves the transfer of an oxygen atom from the peroxyacid to the alkene, resulting in the formation of the epoxide and meta-chlorobenzoic acid as a byproduct.

The stereochemistry of the epoxidation of this compound is influenced by the steric hindrance of the molecule. Reactions at the double bond of ledene tend to occur preferentially from the less hindered β-face of the molecule. This stereoselectivity leads to the formation of the corresponding β-epoxide.

The resulting Ledene Oxide is a key intermediate in further synthetic transformations, particularly in the study of rearrangement reactions under acidic conditions.

Table 1: Oxidation of this compound to Ledene Oxide

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | m-CPBA | Ledene Oxide | Epoxidation |

Hydration to Ledene Hydrate

The hydration of this compound involves the addition of a water molecule across the double bond, typically under acidic conditions, to form a diol, which can be referred to as Ledene Hydrate. This reaction follows the general mechanism of acid-catalyzed hydration of alkenes. The process is initiated by the protonation of the double bond to form a carbocation intermediate. Subsequently, a water molecule acts as a nucleophile, attacking the carbocation. A final deprotonation step yields the alcohol.

Due to the nature of the carbocation intermediate, rearrangements are possible, and the regioselectivity of the water addition is governed by Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the double bond. In the case of this compound, selective hydration has been shown to yield isomeric diols such as (+)-viridiflorol and (-)-palustrol. These products are examples of Ledene Hydrates.

Rearrangement Reactions under Acidic Conditions.researchgate.net

This compound and its derivatives, such as Ledene Oxide and Ledene Hydrate, are susceptible to a variety of skeletal rearrangements when subjected to acidic conditions. researchgate.net These reactions are driven by the formation of carbocation intermediates and their subsequent stabilization through Wagner-Meerwein shifts, leading to the formation of new carbocyclic frameworks. The specific products formed are highly dependent on the reaction conditions and the structure of the starting material.

Formation of Cubebane and Cadinane (B1243036) Skeletons.researchgate.net

Under acidic conditions, the C7–C8 β-epoxide and β-diol of this compound readily undergo rearrangement. researchgate.net The reaction proceeds through the formation of a carbocation at the C8 position. This intermediate can then rearrange to form compounds possessing the cubebane and cadinane skeletons. researchgate.net

Formation of Guaiane Skeletons.researchgate.net

While the direct rearrangement of this compound to a guaiane skeleton is less common, this framework can be accessed from structurally related compounds under acidic conditions. For instance, the acid-catalyzed rearrangement of isoledene, an isomer of ledene, proceeds through an α-cyclopropylcarbinyl carbocation intermediate. researchgate.net The subsequent cleavage of the C2–C3 bond of the cyclopropane (B1198618) ring leads to the formation of compounds with a guaiane skeleton. researchgate.net

Rearrangement to Tricyclic and Spirocyclic Compounds.researchgate.net

Treatment of this compound with various acidic media, including superacids like HSO3F-SO2FCl, formic acid (HCOOH), and solid acids such as TiO2/SO4^2-, can induce more complex rearrangements. These conditions promote the formation of novel tricyclic and spirocyclic compounds. researchgate.net The specific structures of these products are the result of intricate carbocation-mediated cascades.

Table 2: Products of this compound Rearrangement under Acidic Conditions

| Starting Material | Acidic Conditions | Resulting Skeletons/Compounds |

|---|---|---|

| This compound C7–C8 β-epoxide/β-diol | General Acidic | Cubebane, Cadinane |

| Isoledene α-epoxide | General Acidic | Guaiane |

| This compound | Various (HSO3F-SO2FCl, HCOOH, etc.) | Tricyclic and Spirocyclic Compounds |

Synthesis of Analogs and Derivatives

The chemical scaffold of this compound serves as a valuable starting point for the synthesis of a variety of analogs and derivatives, some of which are themselves naturally occurring sesquiterpenes.

The modification of this compound's chemical properties can be achieved through functionalization of its double bond and cyclopropane ring. The synthesis of such derivatives can lead to compounds with altered polarity, reactivity, and potentially, biological activity.

For instance, the conversion of the exocyclic double bond to an epoxide, as discussed previously, introduces a reactive three-membered ring. This Ledene oxide can then serve as a precursor for further derivatization researchgate.net. The epoxide ring can be opened by various nucleophiles to introduce a wide range of functional groups, thereby modifying the compound's properties.

The synthesis of alcohol derivatives via reactions like hydroboration-oxidation or hydration introduces hydroxyl groups. These hydroxylated derivatives of this compound would exhibit increased polarity compared to the parent hydrocarbon. Furthermore, these alcohol functionalities can be further modified through esterification, etherification, or oxidation to introduce additional chemical diversity.

The table below summarizes potential derivatives of this compound that could be synthesized through common alkene reactions, leading to modified chemical properties.

| Derivative Class | Synthetic Reaction | Expected Change in Chemical Properties |

| Epoxides | Epoxidation (e.g., with m-CPBA) | Increased reactivity, introduction of a polar functional group. |

| Alcohols (Primary) | Hydroboration-Oxidation | Increased polarity, site for further functionalization (e.g., esterification). |

| Alcohols (Tertiary) | Acid-Catalyzed Hydration | Increased polarity, potential for altered biological interactions. |

| Dihalides | Halogenation (e.g., with Br₂) | Increased molecular weight, potential for use in cross-coupling reactions. |

| Haloalkanes | Hydrohalogenation (e.g., with HBr) | Introduction of a leaving group for subsequent nucleophilic substitution. |

These derivatization strategies allow for the systematic modification of the this compound structure to explore structure-activity relationships and develop new compounds with tailored properties.

This compound is a key intermediate in the biomimetic synthesis of other naturally occurring aromadendrane sesquiterpenoids, such as Ledol (B1674693) and Palustrol (B206867) nih.govresearchgate.netsci-hub.boxsemanticscholar.org.

A significant advancement in this area is the use of (+)-bicyclogermacrene as a platform intermediate for the synthesis of this compound nih.govresearchgate.netsci-hub.boxsemanticscholar.org. The cationic cyclization of (+)-bicyclogermacrene can be directed to form (+-Ledene in a virtually quantitative manner when exposed to diluted hydrothiocyanic acid, although a wider range of other acids can also facilitate this transformation sci-hub.box.

Once this compound is obtained, it can be selectively hydrated to produce both (+)-viridiflorol and (-)-palustrol sci-hub.box. This biomimetic approach highlights the close biosynthetic relationship between these natural products. While specific high-yield laboratory procedures for the direct conversion of isolated this compound to Ledol are not extensively detailed in the provided context, the biosynthetic pathways suggest that hydration or related reactions are key. It has been proposed that the biosynthesis of palustrol may proceed through ledene oxide researchgate.net.

The synthesis of these related sesquiterpenes from this compound not only provides access to these natural products but also confirms the structural and biosynthetic connections within the aromadendrane family.

The following table outlines the biomimetic synthesis of related sesquiterpenes starting from (+)-bicyclogermacrene, with this compound as a crucial intermediate.

| Starting Material | Intermediate | Product(s) | Key Reaction Type |

| (+)-Bicyclogermacrene | This compound | (+)-Viridiflorol, (-)-Palustrol | Cationic Cyclization, Selective Hydration |

This demonstrates the utility of this compound as a synthetic precursor for accessing a broader range of complex natural products.

Advanced Analytical and Spectroscopic Characterization

Structural Elucidation Techniques

Structural elucidation of (+)-Ledene and related compounds is typically achieved through the synergistic application of various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the structural determination of organic molecules, including this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed insights into the arrangement of atoms and their connectivity. 1H NMR spectra reveal the different types of protons and their environments, including their chemical shifts, multiplicity, and coupling constants researchgate.netresearchgate.netnih.gov. 13C NMR spectroscopy provides information about the carbon skeleton, with distinct signals for each unique carbon atom researchgate.netnih.gov. The analysis of chemical shifts in both 1H and 13C NMR spectra is highly informative about the hybridization state and electronic environment of the atoms numberanalytics.com.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for establishing connectivity between atoms that are separated by several bonds researchgate.netresearchgate.net. COSY spectra reveal correlations between coupled protons, helping to map out spin systems within the molecule researchgate.net. HMBC experiments show correlations between carbons and protons over two or three bonds, which is essential for piecing together the molecular framework, particularly quaternary carbons and carbons in rings researchgate.netresearchgate.net. The concerted application of these NMR techniques has been fundamental in assigning the full 1H and 13C NMR spectra of this compound and related aromadendrane derivatives researchgate.net.

While specific comprehensive NMR data for this compound in a tabular format was not directly available in the search results, studies on related compounds and the general application of NMR to sesquiterpenes highlight the type of data obtained. For instance, studies on aromadendrane derivatives, including this compound, have involved the total assignment of 1H and 13C NMR spectra researchgate.net.

Mass Spectrometry (MS) and Fragmentation Analysis

Mass Spectrometry (MS) provides information about the molecular weight of this compound and its fragmentation pathways upon ionization. Electron Ionization (EI) MS is commonly used, where the molecule is bombarded with electrons, leading to the formation of a molecular ion (M+•) msu.edulibretexts.org. The mass-to-charge ratio (m/z) of the molecular ion provides the molecular weight, which is crucial for determining the molecular formula in conjunction with elemental analysis libretexts.org. For this compound (C15H24), the molecular ion peak would be expected at m/z 204.35 nih.gov.

Following the formation of the molecular ion, fragmentation occurs, where the unstable molecular ions break down into smaller, more stable fragment ions msu.edulibretexts.org. The pattern of these fragment ions is characteristic of the molecule's structure and can be used as a "fingerprint" for identification msu.edulibretexts.org. Analyzing the fragmentation pattern helps in deducing the structural subunits and the positions of functional groups or unsaturation libretexts.org. Studies on the rearrangement reactions of ledene epoxides have utilized mass spectrometric data for structural determination researchgate.net. While specific detailed fragmentation data for this compound was not extensively provided, general principles of sesquiterpene fragmentation in MS are applied.

Common fragmentation processes in sesquiterpenes can involve the cleavage of C-C bonds, leading to the formation of various carbocations and neutral radicals msu.edulibretexts.org. The stability of the resulting ions influences the abundance of the corresponding peaks in the mass spectrum libretexts.org.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the presence of specific functional groups within the this compound molecule. By measuring the absorption of infrared radiation at different wavelengths, information about the vibrational modes of the chemical bonds can be obtained libretexts.org. Different functional groups absorb IR radiation at characteristic frequencies, providing a unique spectral fingerprint libretexts.org.

For a hydrocarbon like this compound, key absorptions would include those related to C-H stretching vibrations (both aliphatic and vinylic if unsaturation is present) and C-C stretching vibrations libretexts.org. The presence of a double bond in the structure of this compound would be indicated by characteristic C=C stretching vibrations and potentially C-H out-of-plane bending vibrations associated with vinylic protons libretexts.org. While detailed IR spectral data for this compound was not provided, IR spectroscopy is a standard method used in the characterization of natural products, including sesquiterpenes actascientific.com. Studies on related ledene epoxy compounds have also utilized IR spectroscopy for characterization acs.org.

X-ray Crystallography of Derivatives

While obtaining suitable crystals of this compound itself for X-ray crystallography might be challenging, the structures of crystalline derivatives can be determined by this technique researchgate.net. X-ray crystallography provides a definitive three-dimensional structure of a molecule at the atomic level nih.govlibretexts.orgwikipedia.org. By analyzing the diffraction pattern produced when X-rays interact with a crystal, the electron density can be mapped, allowing the precise positions of atoms and their connectivity to be determined nih.govwikipedia.org.

This technique is particularly powerful for confirming relative and absolute stereochemistry wikipedia.org. A study explicitly mentions the determination of the structures of two aromadendranediols derived from this compound using X-ray crystallographic methods researchgate.net. This demonstrates the utility of crystallizing derivatives to gain precise structural information that complements data obtained from other spectroscopic techniques. X-ray crystallography has been fundamental in determining the structures of various organic compounds and biological molecules wikipedia.orgyoutube.com.

Computational Approaches in Structure Elucidation

Computational methods play an increasingly important role in the structural elucidation of natural products, including sesquiterpenes like this compound. These approaches can complement experimental data by predicting spectroscopic parameters and evaluating the plausibility of proposed structures acs.orgfrontiersin.org. Density Functional Theory (DFT) calculations, for instance, can be used to compute NMR chemical shifts, which can then be compared to experimental values to validate a proposed structure acs.orgfrontiersin.org.

Computer-aided structure elucidation (CASE) systems utilize databases of spectroscopic data and algorithms to generate possible structures consistent with the experimental NMR, MS, and IR data acs.org. While these methods are powerful, their accuracy can depend on the quality of the computational methods and the training data used acs.org. Hybrid approaches that combine DFT-computed shifts with empirical corrections have shown improved accuracy acs.org. Computational methods can also assist in analyzing conformational flexibility and its effect on spectroscopic properties nih.gov.

Machine learning (ML) algorithms have emerged as a powerful tool for predicting NMR chemical shifts, significantly accelerating the structure elucidation process frontiersin.orgmdpi.comnih.govarxiv.org. Traditional quantum mechanical calculations for NMR prediction can be computationally expensive, especially for larger or conformationally complex molecules frontiersin.orgarxiv.org. ML models trained on large datasets of experimental or calculated NMR data can predict chemical shifts with high accuracy and at a fraction of the computational cost mdpi.comnih.gov.

ML approaches can be broadly divided into methods that predict NMR data and those that correlate experimental and calculated data for structure determination frontiersin.org. Deep learning algorithms, such as graph neural networks, have shown promise in accurately predicting 1H and 13C NMR chemical shifts mdpi.comnih.gov. These ML-based prediction methods can be integrated into structure elucidation workflows to quickly generate predicted spectra for candidate structures, facilitating the comparison with experimental data and aiding in structural assignment frontiersin.org. The development of accurate and fast NMR prediction methods using ML is an active area of research, with the potential to further streamline the identification of novel compounds frontiersin.orgarxiv.org.

Quantum Chemical Approaches

Quantum chemical calculations have become indispensable tools in the structural characterization of natural products, complementing experimental spectroscopic data. These computational methods can predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts, vibrational frequencies (for Infrared spectroscopy), and electronic transitions (for UV-Visible spectroscopy) plos.orgnih.govrsc.org. By comparing calculated spectroscopic data with experimental results, researchers can confirm proposed structures and stereochemistry, which is particularly valuable for complex molecules like sesquiterpenes rsc.orgscispace.com. While specific studies applying quantum chemical calculations solely to this compound for its de novo structural elucidation were not prominently found in the immediate search, the principles and applications of these methods to natural products with similar complexities are well-established plos.orgnih.govrsc.orgmdpi.com. These calculations can aid in understanding the electronic structure and conformational preferences of this compound, further supporting its characterization.

Chromatographic Separation Methods

Chromatographic techniques are fundamental for the isolation, separation, and analysis of this compound from various sources, particularly complex natural extracts.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, including terpenes like this compound wikipedia.orgthermofisher.com. GC-MS combines the separation capabilities of gas chromatography with the identification power of mass spectrometry wikipedia.org. In GC, compounds in a mixture are separated based on their differential partitioning between a stationary phase and a mobile gas phase as they travel through a capillary column wikipedia.orgthermofisher.com. The retention time, the time it takes for a compound to elute from the column, is a characteristic parameter thermofisher.com. The eluted compounds then enter a mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z) wikipedia.orgthermofisher.com. The resulting mass spectrum provides a unique fingerprint that can be matched against spectral libraries for compound identification wikipedia.orgthermofisher.com.

GC-MS has been extensively applied in the analysis of essential oils and plant extracts where ledene and related sesquiterpenes are found mdpi.comspkx.net.cnnih.govmdpi.com. Studies have reported the identification of "ledene" or "ledene oxide" in various plant species using GC-MS mdpi.comspkx.net.cnnih.govmdpi.comresearchgate.net. For instance, ledene has been identified among the volatile components of Selaginella doederleinii using Headspace Solid Phase Microextraction coupled with GC-MS (HS-SPME/GC-MS) mdpi.comnih.gov. It was also found in the volatile profile of finger lime (Citrus australasica) cultivars analyzed by HS-SPME/GC-MS mdpi.com. GC-MS analysis of Shorea robusta extracts also revealed the presence of ledene oxide researchgate.net. Furthermore, predicted GC-MS data for this compound are available in databases like the Human Metabolome Database, aiding in its identification hmdb.ca. GC-MS-MS (tandem mass spectrometry) offers even greater selectivity and sensitivity for terpene determination, including this compound plantis.co.il.

Data from GC-MS analyses often include retention indices (RI) and characteristic mass spectral fragments. For this compound, reported Kovats Retention Indices on a standard non-polar column vary, with values around 1462 to 1520 nih.gov. These indices, combined with the mass spectrum, are crucial for confident identification.

Advanced Chromatographic Techniques for Complex Mixtures

Analyzing complex natural product extracts containing this compound often requires advanced chromatographic techniques to achieve sufficient separation and purification. While traditional GC-MS is effective for volatile components, complex mixtures may contain numerous co-eluting compounds wikipedia.orgbioanalysis-zone.com.

Advanced liquid chromatography techniques, such as Ultra-High Performance Liquid Chromatography (UHPLC) and multidimensional chromatography, offer enhanced resolution for complex samples nih.govijpsjournal.com. These techniques utilize smaller particle sizes in stationary phases or couple columns with different separation mechanisms to improve peak capacity and separation efficiency nih.gov.

Centrifugal Partition Chromatography (CPC) is another advanced technique that utilizes liquid-liquid partitioning without a solid support, offering advantages for the separation of natural products from complex matrices rotachrom.com. CPC relies on the differential partition coefficients of analytes between two immiscible liquid phases rotachrom.com. This method is particularly useful for preparative scale separations and can handle complex mixtures effectively rotachrom.com.

While specific applications of these advanced techniques solely for the isolation or analysis of this compound were not extensively detailed in the search results, their general applicability to the separation of complex natural product mixtures containing compounds like sesquiterpenes is well-documented nih.govijpsjournal.comrotachrom.com. These methods are crucial for obtaining highly pure samples of this compound for further spectroscopic analysis or biological evaluation.

Advanced Analytical Methodologies

Beyond standard spectroscopic and chromatographic methods, other advanced analytical methodologies contribute to the comprehensive characterization of organic compounds. Techniques such as high-resolution mass spectrometry (HRMS) can provide accurate mass measurements, allowing for the determination of elemental composition and differentiation of compounds with similar nominal masses. Tandem mass spectrometry (MS/MS) provides structural information through the fragmentation of ions, aiding in the identification of unknown compounds and confirmation of known structures.

hyphenated techniques, combining chromatography with detectors other than MS, such as Gas Chromatography-Olfactometry (GC-O) for the analysis of aroma compounds, could be relevant if this compound contributes to the odor profile of a sample. Additionally, advanced hyphenated GC-MS systems, such as comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOF-MS), offer significantly enhanced separation power for highly complex volatile mixtures hmdb.ca. These advanced methodologies provide deeper insights into the composition and characteristics of samples containing this compound.

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to study the electronic structure and properties of molecules. beilstein-journals.orgdergipark.org.tracs.orgchemrxiv.orgchemicalbook.com

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used quantum mechanical method that approximates the electronic structure of a system based on its electron density. acs.org DFT calculations have been applied in studies involving sesquiterpenes with similar structural features to (+)-Ledene, for instance, in determining the absolute configuration of related aromadendrane-type sesquiterpenoids beilstein-journals.org. DFT is also used to optimize molecular structures and calculate properties such as energies and vibrational frequencies dergipark.org.trnih.gov. Studies on other compounds have utilized DFT with various functionals and basis sets to investigate electronic properties like HOMO and LUMO maps nih.govresearchgate.net.

Hartree-Fock Method

The Hartree-Fock (HF) method is another fundamental ab initio quantum chemical method that approximates the many-electron wavefunction as a single Slater determinant. chemrxiv.org While computationally more demanding for larger molecules compared to some DFT approaches, HF can provide a basis for understanding electron correlation effects. Although direct applications of the Hartree-Fock method specifically to this compound were not extensively found in the search results, it is a foundational method in quantum chemistry often used in conjunction with or as a basis for other computational techniques applied to organic molecules. The Hartree-Fock equations aim to find the best single determinant wave function for a system of electrons to minimize the energy msu.eduuconn.edu.

Molecular Mechanics

Molecular mechanics (MM) methods use classical physics to model molecular systems, treating atoms as spheres connected by springs representing chemical bonds. These methods are generally less computationally intensive than quantum mechanics and are useful for studying larger molecules and conformational analysis. researchgate.net Molecular mechanics has been employed in studies investigating the rearrangement reactions of ledene and related sesquiterpenes, often in conjunction with quantum chemical methods to simulate favorable transformation pathways. researchgate.netcatalysis.ru MM calculations can provide information about the relative energies and geometries of different conformers.

Conformational Analysis

Conformational analysis involves studying the different spatial arrangements (conformers) that a molecule can adopt due to rotation around single bonds. For complex tricyclic structures like this compound, understanding its preferred conformations is crucial for predicting its reactivity and interactions. While specific detailed conformational analysis studies solely focused on this compound were not prominently featured, related sesquiterpenes with similar skeletons have been subject to conformational analysis using semiempirical methods researchgate.netresearchgate.net. The fused ring system in ledene introduces structural rigidity, which influences its possible conformations mdpi.com.

Reaction Mechanism Simulations

Computational methods are valuable for simulating reaction mechanisms, providing insights into transition states, activation energies, and reaction pathways. acs.orgresearchgate.netresearchgate.net Studies on the rearrangement reactions of this compound and (+)-aromadendrene in acidic media have utilized computer simulation, including molecular mechanics and quantum chemical methods, to understand the most favorable transformation pathways researchgate.netcatalysis.runsc.ru. These simulations help in elucidating how carbocations are formed and how rearrangements lead to different tricyclic and spirocyclic compounds researchgate.net.

Structure-Activity Relationship Modeling

Structure-Activity Relationship (SAR) modeling aims to establish a relationship between the chemical structure of a compound and its biological activity or other properties. Quantitative Structure-Activity Relationship (QSAR) models use mathematical equations to correlate molecular descriptors with activity. wikipedia.orgjocpr.comresearchgate.net While the search results mention the biological activities of aromadendrane-type sesquiterpenes, including ledene, such as anti-inflammatory, antioxidant, and antimicrobial properties nih.govchemicalbook.com, detailed QSAR studies specifically focused on this compound were not extensively found. However, the presence of the fused cyclopropane (B1198618) ring in ledene and isoledene (B1206527) has been noted for introducing structural rigidity that can influence binding specificity and molecular stability, which are factors relevant to SAR mdpi.com. Computational methods, including molecular docking and dynamics simulations, are often used in conjunction with SAR studies to investigate molecular interactions with biological targets researchgate.netresearchgate.net.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 6432243 |

| (-)-isoLedene | 15431199 |

| (+)-Aromadendrene | 183183 |

| (+)-Viridiflorol | 6432244 |

| (-)-Palustrol | 119585 |

| (+)-Spathulenol | 102634 |

| Bicyclogermacrene (B1253140) | 5281588 |

| Ledene oxide-(I) | 534497 |

| Ledol (B1674693) | 10488 |

| Alloaromadendrene | 124075 |

| Epiglobulol | 101653 |

| Viridiflorene | 124076 |

| α-Copaene | 62217 |

| δ-Cadinene | 1540361 |

| (E)-β-Ocimene | 5281554 |

| Eucalyptol | 2758 |

| β-Caryophyllene | 5281515 |

| α-Humulene | 5280352 |

| Caryophyllene oxide | 104113 |

| Humulene | 5280352 |

| Phenylalanine | 614 |

| Tyrosine | 145742 |

| (+)-Aristolone | 101652 |

| TNF-α | - |

| CCL2 | - |

| LPS | - |

| 1,8-Cineole | 2758 |

| Linalool | 6549 |

| Eugenol | 3314 |

| Methyl eugenol | 8815 |

| Estragole | 10279 |

| β-Pinene | 14911 |

| Copaene | 62217 |

| 3-Carene | 7460 |

| Asarinin | 73364 |

| Thiazolo[3,2-a]benzimidazole-3(2H) | - |

| Cafestol | 10278 |

| Theaflavin-3,3-digallate | 162189 |

| Kahweol | 10277 |

| γ-Selinene | 182073 |

| β-Selinene | 182074 |

| γ-Elemene | 123612 |

| β-Elemene | 6437305 |

| Crocin | 5281233 |

| Eugeniin | 161276 |

| Arbidol | 131721 |

| Chloroquine | 2759 |

| Luteolin | 5280445 |

| Eriodictyol | 10809 |

| Thearubigin | - |

| Taxifolin | 439811 |

| Sesaminol | 73365 |

| Fisetin | 5281614 |

| ACE2 | - |

| TMPRSS2 | - |

Interactive Data Table (Example based on potential data)

| Computational Method | Property Calculated | Value | Unit | Basis Set/Functional | Reference |

| DFT | Relative Energy | [Value] | kcal/mol | [e.g., B3LYP/6-31G*] | [Index] |

| Molecular Mechanics | Strain Energy | [Value] | kcal/mol | [Force Field Name] | [Index] |

| DFT | Dipole Moment | [Value] | Debye | [e.g., B3LYP/6-311++G(d,p)] | [Index] |

Biological and Pharmacological Research

Antimicrobial Properties

Antibacterial Effects

There is a lack of specific research detailing the minimum inhibitory concentrations (MIC) of isolated (+)-Ledene against various bacterial strains. The antibacterial activity is often attributed to the synergistic effects of multiple compounds within an essential oil.

Antifungal Effects

Similar to its antibacterial properties, the antifungal effects of this compound as a singular compound have not been sufficiently studied to provide specific MIC values against different fungal species. The antifungal activity observed in essential oils containing this compound is likely a result of the complex interplay between their various chemical components.

Anti-inflammatory Effects

Cholinesterase Inhibitory Activities

There is a lack of specific data on the ability of isolated this compound to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Research on the cholinesterase inhibitory activities of essential oils may mention the presence of this compound, but IC50 values for the pure compound are not available.

Cytotoxic Properties

While research into the cytotoxic properties of this compound is still in its early stages, the compound has been identified as a subject of interest in the development of new anticancer agents. Studies on various natural compounds have demonstrated the potential of sesquiterpenoids to exhibit cytotoxic activity against different cancer cell lines. However, specific data detailing the cytotoxic profile of this compound, including IC50 values against a range of cancer cell lines, remains limited in publicly available scientific literature. Further in-vitro studies are necessary to quantify its efficacy and determine the cancer types most susceptible to its action.

Exploration in Medicinal Formulations

The exploration of this compound in medicinal formulations is an area of active interest, driven by its potential biological activities. Due to its antimicrobial and anti-inflammatory properties, researchers are investigating its incorporation into various delivery systems. smolecule.com The inherent characteristics of this compound, such as its solubility and stability, are key factors in the development of effective formulations.

Common approaches for formulating lipophilic compounds like this compound for research purposes include dissolution in solvents such as dimethyl sulfoxide (DMSO), followed by dilution in aqueous solutions containing solubilizing agents like Tween 80 or polyethylene glycol (PEG). These formulations are crucial for enabling in-vitro and in-vivo studies to assess the compound's therapeutic potential.

Table 1: Example of Potential Research Formulations for this compound

| Formulation Component | Purpose |

| This compound | Active Compound |

| Dimethyl Sulfoxide (DMSO) | Initial Solvent |

| Tween 80 / PEG | Solubilizing Agent |

| Saline / Water | Aqueous Vehicle |

Note: This table represents common formulation strategies for research purposes and does not imply clinically approved formulations.

Potential Molecular Targets and Mechanism of Action

The precise molecular targets and the exact mechanism of action through which this compound may exert its cytotoxic effects are yet to be fully elucidated. However, based on the known mechanisms of other sesquiterpenoids and related natural compounds, several potential pathways can be hypothesized.

Molecular docking studies are a valuable tool for predicting the binding affinity of small molecules like this compound to various protein targets involved in cancer progression. nih.govnih.govmdpi.com These computational models can help identify potential interactions with key proteins that regulate cell cycle, apoptosis, and signal transduction pathways. For instance, many anticancer agents target proteins such as tubulin, topoisomerases, or various kinases. Future molecular docking and subsequent in-vitro and in-vivo studies are needed to confirm the specific molecular targets of this compound.

The anticancer activity of many natural compounds is attributed to their ability to induce apoptosis (programmed cell death) in cancer cells. This can occur through various mechanisms, including the activation of caspase cascades, modulation of Bcl-2 family proteins, and the generation of reactive oxygen species (ROS). mdpi.com It is plausible that this compound could trigger one or more of these apoptotic pathways. Furthermore, the anti-inflammatory properties of this compound suggest a potential interaction with inflammatory pathways that are often dysregulated in cancer. smolecule.com

Synergistic Effects with Other Compounds

The investigation of synergistic effects between natural compounds and conventional chemotherapeutic drugs is a promising area of cancer research. Combination therapy can potentially enhance the efficacy of existing treatments, reduce required dosages, and overcome drug resistance.

While specific studies on the synergistic effects of this compound with other anticancer agents are not yet widely reported, the principle of combining natural compounds with chemotherapy is well-established. For example, various plant-derived compounds have been shown to enhance the cytotoxic effects of drugs like doxorubicin, cisplatin, and paclitaxel. The potential mechanisms for such synergy can include inhibiting drug efflux pumps, sensitizing cancer cells to the effects of the chemotherapy agent, or targeting different cellular pathways that collectively lead to enhanced cancer cell death. Further research is warranted to explore the potential of this compound in combination therapies for various cancers.

Environmental and Ecological Significance

Role in Plant-Environment Interactions

Volatile organic compounds (VOCs), including terpenoids like (+)-Ledene, are crucial for communication within ecosystems. mdpi.com Plants emit these compounds to interact with their surroundings, including neighboring plants, herbivores, and the natural enemies of herbivores. mdpi.com

Research indicates that this compound, along with other compounds like ledol (B1674693) and palustrol (B206867), can be emitted by certain plants, such as Rhododendron tomentosum. slu.senih.govcopernicus.orgd-nb.infotandfonline.com Neighboring plants, such as Betula species (birch) and broccoli, can passively adsorb these semi-volatile compounds onto their leaf surfaces. slu.senih.govcopernicus.orgtandfonline.comasknature.org This adsorption and subsequent re-release of this compound and other Rhododendron tomentosum-specific compounds by the neighboring plants can alter their volatile profile. nih.govtandfonline.com This change in volatile profile has been linked to associational resistance, making the adsorbing plants less attractive to herbivorous insects. nih.govtandfonline.comasknature.org For example, studies have shown reduced oviposition and feeding by the diamondback moth (Plutella xylostella) on Brassica oleracea plants that were exposed to Rhododendron tomentosum volatiles, including this compound. d-nb.info

The effectiveness of this volatile-based interaction can be influenced by environmental factors such as temperature. d-nb.info

Ecological Impact (e.g., Pest Control)

The ability of this compound to deter herbivores through its role in plant-plant communication suggests a potential ecological impact in terms of natural pest control. smolecule.comtandfonline.comasknature.org By influencing the behavior of insects, this compound contributes to the complex web of interactions that regulate herbivore populations in an ecosystem. mdpi.com

The observation that plants adsorbing this compound become less susceptible to herbivory highlights a mechanism of associational resistance that could be potentially utilized in agricultural systems for pest management. tandfonline.comasknature.org This approach aligns with strategies that leverage natural plant defenses and interactions to reduce pest damage. tandfonline.commdpi.com

Future Research Directions and Applications

Advancements in Synthetic Strategies

Advancements in synthetic strategies for (+)-Ledene are crucial for ensuring a stable and potentially more cost-effective supply. This compound can be prepared from (+)-aromadendrene through isomerization. chemicalbook.com Research into more efficient and sustainable synthetic routes, potentially utilizing catalytic asymmetric synthesis or biocatalytic transformations, could be a key focus. frontiersin.orgprinceton.edu The biomimetic synthesis of this compound and related aromadendrene (B190605) sesquiterpenoids via platform terpenes like (+)-bicyclogermacrene has been explored, suggesting potential pathways for synthetic advancements. researchgate.net

Development of Structure-Based Drug Design

The development of structure-based drug design (SBDD) approaches involving this compound would require a deeper understanding of its interactions with biological targets. SBDD generally involves predicting the position of small molecules within a protein structure and estimating binding affinity. researchgate.net While the search results mention SBDD in the context of other compounds and targets researchgate.netnottingham.ac.ukresearchgate.netnih.gov, specific research applying SBDD to this compound was not prominently found. Future research could focus on identifying potential protein targets that interact with this compound and utilizing computational methods to understand these interactions at a molecular level. nih.govreddit.comresearchgate.netmdpi.com

Sustainability in Production and Application

Sustainability in the production and application of this compound aligns with the broader focus on sustainable practices in chemistry and industry. universiteitleiden.nlsdu.dkmdpi.comspringer.com Given that this compound is found in natural sources, sustainable harvesting and extraction methods from plants like Melaleuca alternifolia and Artemisia baldshuanica would be important. chemicalbook.comnih.gov For synthetic production, developing environmentally friendly and energy-efficient processes, potentially utilizing biocatalysis or green chemistry principles, would contribute to sustainability. frontiersin.orgprinceton.edu Research into the environmental impact of its production and use throughout its lifecycle would also be relevant.

Integration of Advanced Computational and Analytical Tools

The integration of advanced computational and analytical tools is essential for the comprehensive study of this compound. Computational methods can be used for analyzing properties, predicting biological activities, and aiding in synthetic design. nih.govreddit.comresearchgate.netmdpi.comresearcher.life Techniques like GC-MS are already used for identifying components in essential oils containing ledene. researchgate.net Future research could leverage advanced computational analysis for molecular modeling, simulations, and the prediction of interactions with biological systems. nih.govreddit.comresearchgate.netmdpi.com Advanced analytical techniques, such as high-resolution chromatography and spectroscopy, would be crucial for the isolation, characterization, and purity assessment of this compound from natural or synthetic sources.

Commercial Applications in Agriculture and Fragrance Industries

This compound has potential commercial applications, particularly in the agriculture and fragrance industries. researchgate.netmdpi.comresearchgate.netmdpi.comnih.govrifm.org As a component of essential oils, it contributes to their aroma profile, making it relevant for use in fragrances and perfumes. researchgate.netmdpi.comnih.govrifm.org Research in the fragrance industry focuses on understanding the complex mixtures of odorant chemicals and their impact on product properties. nih.gov In agriculture, while the search results highlight the use of LED lighting mdpi.comresearchgate.netc-led.it and genetic engineering ebsco.com, the direct application of this compound itself in agriculture is not explicitly detailed. However, given that related sesquiterpenoids show insecticidal properties dntb.gov.uaresearchgate.net, future research could explore the potential of this compound or its derivatives as natural pesticides or plant defense stimulants.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are most effective for structural elucidation and purity assessment of (+)-Ledene?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) with gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) for purity analysis. Optimize solvent systems and column parameters (e.g., chiral columns for enantiomeric separation) to reduce signal noise and improve resolution . Validate results against reference spectra from authenticated samples or computational predictions.

Q. How should researchers design synthetic pathways for this compound to optimize yield and minimize byproducts?